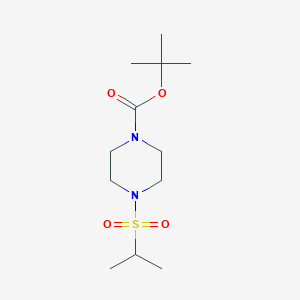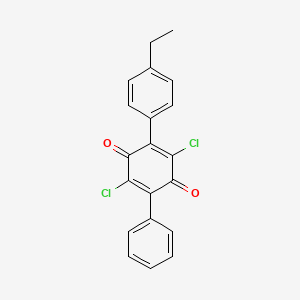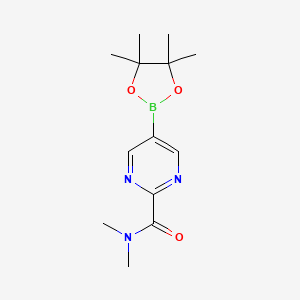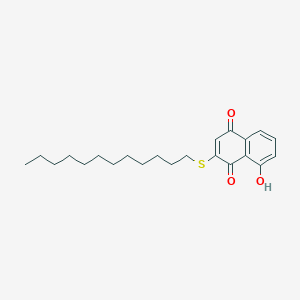
2-(Dodecylsulfanyl)-8-hydroxynaphthalene-1,4-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Dodecylsulfanyl-8-hydroxy-naphthalene-1,4-dione is a derivative of 1,4-naphthoquinone, a class of organic compounds known for their diverse biological activities and applications
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 2-hydroxy-1,4-naphthoquinone with dodecylthiol in the presence of a suitable catalyst under mild conditions . This reaction proceeds through a nucleophilic substitution mechanism, where the thiol group replaces a hydrogen atom on the naphthoquinone ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale manufacturing. This includes the use of efficient catalysts, high-yield reaction conditions, and environmentally friendly solvents. The process may also incorporate steps for the recovery and reuse of high-cost raw materials and reagents to improve cost-effectiveness and sustainability .
Análisis De Reacciones Químicas
Types of Reactions
2-Dodecylsulfanyl-8-hydroxy-naphthalene-1,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the quinone moiety to hydroquinone.
Substitution: The hydroxyl and dodecylsulfanyl groups can participate in substitution reactions with nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve mild temperatures and the use of solvents like ethanol or dichloromethane .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce hydroquinone derivatives. Substitution reactions can lead to a variety of functionalized naphthoquinone compounds .
Aplicaciones Científicas De Investigación
2-Dodecylsulfanyl-8-hydroxy-naphthalene-1,4-dione has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Biology: Studied for its potential antimicrobial and antitumor activities.
Medicine: Investigated for its role in developing new therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
Mecanismo De Acción
The mechanism of action of 2-dodecylsulfanyl-8-hydroxy-naphthalene-1,4-dione involves its interaction with various molecular targets and pathways. The compound’s quinone moiety can undergo redox cycling, generating reactive oxygen species (ROS) that can induce oxidative stress in cells. This oxidative stress can lead to cell death, making the compound a potential candidate for anticancer therapies. Additionally, the hydroxyl and dodecylsulfanyl groups may enhance the compound’s ability to interact with specific enzymes and proteins, further contributing to its biological activities .
Comparación Con Compuestos Similares
Similar Compounds
Lawsone (2-hydroxy-1,4-naphthoquinone): Known for its use in henna and its antimicrobial properties.
Juglone (5-hydroxy-1,4-naphthoquinone): Exhibits strong allelopathic effects and is used in biological research.
Plumbagin (5-hydroxy-2-methyl-1,4-naphthoquinone): Studied for its anticancer and antimicrobial activities.
Uniqueness
2-Dodecylsulfanyl-8-hydroxy-naphthalene-1,4-dione is unique due to the presence of the dodecylsulfanyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s lipophilicity, potentially improving its ability to interact with lipid membranes and increasing its bioavailability. Additionally, the combination of the hydroxyl and dodecylsulfanyl groups may provide synergistic effects, enhancing the compound’s overall activity compared to similar naphthoquinone derivatives .
Propiedades
Número CAS |
67304-52-3 |
|---|---|
Fórmula molecular |
C22H30O3S |
Peso molecular |
374.5 g/mol |
Nombre IUPAC |
2-dodecylsulfanyl-8-hydroxynaphthalene-1,4-dione |
InChI |
InChI=1S/C22H30O3S/c1-2-3-4-5-6-7-8-9-10-11-15-26-20-16-19(24)17-13-12-14-18(23)21(17)22(20)25/h12-14,16,23H,2-11,15H2,1H3 |
Clave InChI |
CFBVOOTVWMWBLT-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCSC1=CC(=O)C2=C(C1=O)C(=CC=C2)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


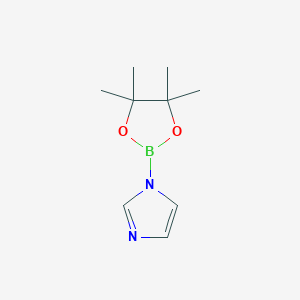
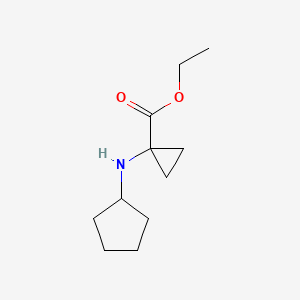
![1-(Bromomethyl)-4-[3-[4-(bromomethyl)phenyl]propyl]benzene](/img/structure/B13992849.png)
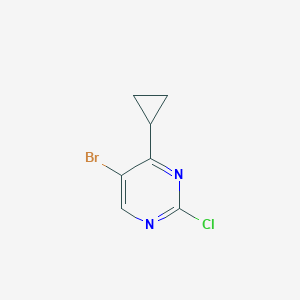
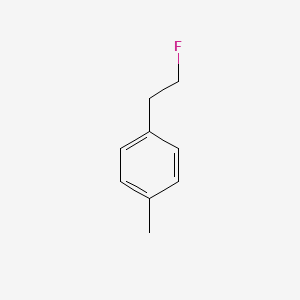

![[1-[[Tert-butyl(dimethyl)silyl]oxymethyl]cyclopropyl]methanamine](/img/structure/B13992863.png)
![[2-chloro-4-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-(6-methoxypyridazin-3-yl)methanol](/img/structure/B13992869.png)


